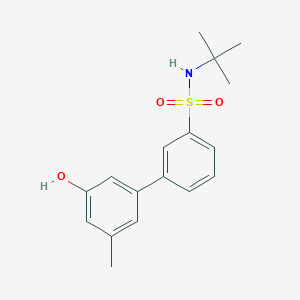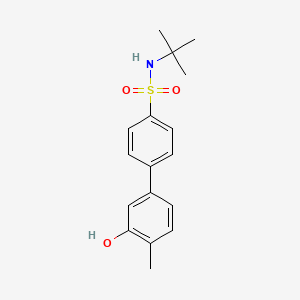![molecular formula C17H19NO3S B6372720 3-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261960-87-5](/img/structure/B6372720.png)
3-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (also known as 3-MSPP) is an organic compound that has been used in scientific research for a variety of applications. It is a synthetic compound that has been studied for its potential to act as an antioxidant, a neuroprotective agent, and a potential therapeutic agent for diseases such as Parkinson's and Alzheimer's. 3-MSPP has also been studied for its potential to act as a catalyst in chemical synthesis and as a reagent in organic synthesis.
Scientific Research Applications
3-MSPP has been studied for its potential to act as an antioxidant and a neuroprotective agent. It has been shown to reduce oxidative stress in cells, which could potentially be beneficial in treating a variety of diseases. In addition, 3-MSPP has been studied for its potential to act as a catalyst in chemical synthesis and as a reagent in organic synthesis.
Mechanism of Action
The exact mechanism of action of 3-MSPP is not yet fully understood. However, it is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also thought to act as a neuroprotective agent by reducing inflammation and promoting nerve cell survival.
Biochemical and Physiological Effects
3-MSPP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce oxidative stress and inflammation, as well as to protect against neuronal cell death. It has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which may be beneficial in treating neurological disorders.
Advantages and Limitations for Lab Experiments
The use of 3-MSPP in laboratory experiments has several advantages. It is an inexpensive compound that is readily available and can be easily synthesized. It is also relatively stable and can be stored for extended periods of time. However, it should be noted that 3-MSPP can be toxic if ingested or inhaled and should be handled with caution.
Future Directions
There are several potential future directions for research on 3-MSPP. These include further studies on its potential as an antioxidant, its potential as a therapeutic agent for neurological disorders, and its potential as a catalyst in chemical synthesis and reagent in organic synthesis. Additionally, further studies on its biochemical and physiological effects, as well as its potential toxicity, are warranted.
Synthesis Methods
3-MSPP can be synthesized through a number of methods, including the reaction of 3-methyl-5-sulfonylphenol with pyrrolidine in the presence of a base, such as potassium carbonate. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reacted with pyrrolidine to form 3-MSPP. The reaction is typically carried out at room temperature and can be completed in a few hours.
properties
IUPAC Name |
3-methyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-9-15(11-16(19)10-13)14-5-4-6-17(12-14)22(20,21)18-7-2-3-8-18/h4-6,9-12,19H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIMFMBYGMAHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684066 |
Source


|
| Record name | 5-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-87-5 |
Source


|
| Record name | 5-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

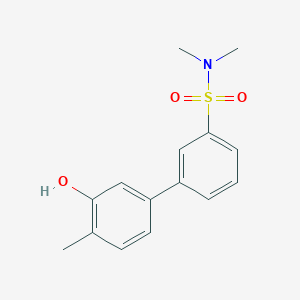
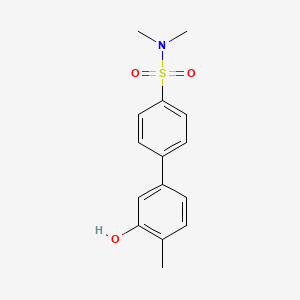
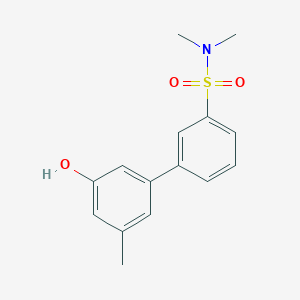
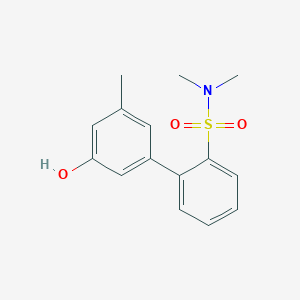
![2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372661.png)
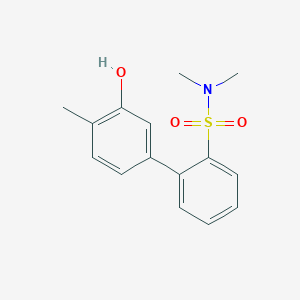
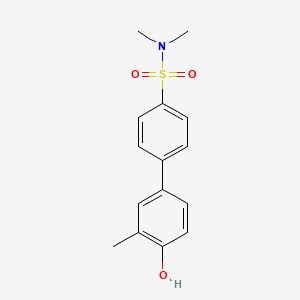
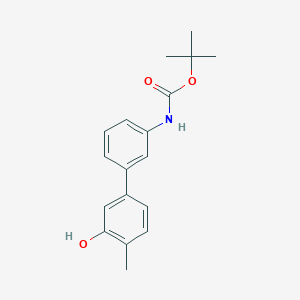
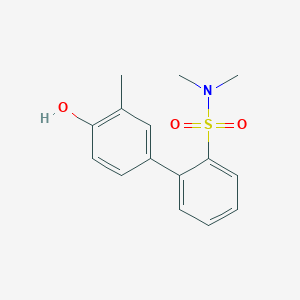
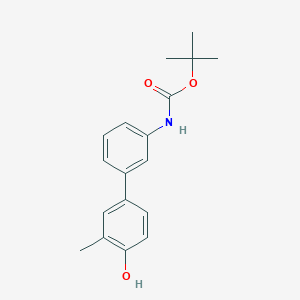
![2-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372707.png)
![2-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372717.png)
